2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide
描述
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a nitrogen-containing heterocyclic molecule with a hexahydroquinazolinone core modified by a diethylaminoethyl substituent, a thioether-linked acetamide group, and a 4-fluorophenyl terminal moiety.
- The hexahydroquinazolinone scaffold, which is associated with bioactivity in kinase inhibition and antimicrobial agents.
- The diethylaminoethyl group, which may enhance solubility and interaction with biological targets via basic nitrogen.
- The 4-fluorophenyl acetamide moiety, a common pharmacophore in drugs targeting enzymes or receptors (e.g., kinase inhibitors) .
属性
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2S/c1-3-26(4-2)13-14-27-19-8-6-5-7-18(19)21(25-22(27)29)30-15-20(28)24-17-11-9-16(23)10-12-17/h9-12H,3-8,13-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXVWIKKOBXMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 428.6 g/mol. The compound features a quinazolinone core , a thio group , and a fluorophenyl acetamide moiety , which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N4O2S |
| Molecular Weight | 428.6 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The quinazolinone structure is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in cells.
- Covalent Bond Formation : The thioacetamide group can form covalent bonds with biological molecules, modulating their functions and potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of quinazolinones have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes .
Anticancer Potential
Studies have suggested that quinazolinone derivatives possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Anti-inflammatory Effects
Compounds similar to the target molecule have been reported to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives of quinazolinones showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various derivatives .
- Anticancer Activity :
- Anti-inflammatory Mechanisms :
科学研究应用
Anticancer Potential
Research has identified the anticancer properties of this compound through its activity against various human cancer cell lines. The compound exhibits significant cytotoxic effects against cervical, lung adenocarcinoma, and breast cancer cells. Notably, it shows inhibitory activity towards key targets such as VEGFR-2 and EGFR tyrosine kinases, which are crucial in cancer progression and metastasis. Studies indicate that derivatives of this compound can lead to the development of new anticancer agents with enhanced efficacy .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 51.88% |
Analgesic and Anti-inflammatory Activities
The compound has also been studied for its analgesic and anti-inflammatory effects. In comparative studies against standard analgesics like diclofenac sodium, certain derivatives have shown superior potency in alleviating pain and reducing inflammation. This suggests that the compound could be a promising candidate for developing new pain management therapies .
Antimicrobial Activities
Emerging studies have indicated that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This aspect opens avenues for its application in treating infections caused by resistant bacterial strains .
Case Studies and Experimental Findings
- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported on the synthesis of quinazolinone derivatives similar to this compound. The derivatives were evaluated for their antiproliferative activities against several cancer cell lines, revealing promising results that support further exploration of their mechanisms of action .
- Analgesic Study : A comparative analysis highlighted a specific derivative’s higher analgesic activity than traditional pain relievers in animal models. The study emphasized the potential for developing new classes of analgesics based on this compound's structure .
- Antimicrobial Study : Research conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in treating infections where conventional antibiotics fail .
相似化合物的比较
Key Observations:
Structural Differences: The target compound features a fully saturated hexahydroquinazolinone ring, which may improve metabolic stability compared to AJ5d’s dihydroquinazolinone scaffold .
Synthetic Efficiency: Yields for analogs vary: AJ5d (61%) vs. N-cyclohexyl analog (81%), suggesting that steric hindrance from the diethylaminoethyl group in the target compound might reduce synthetic efficiency .
Physicochemical Properties :
- The 4-fluorophenyl group is conserved across all compounds, likely contributing to π-π stacking interactions in target binding.
- The thioacetamide linker in the target compound and AJ5d may confer redox activity or metal-binding capacity, unlike the ester/amide linkages in other analogs .
Biological Implications :
- While explicit data for the target compound is lacking, AJ5d and ’s analog were synthesized for biological evaluation, implying shared therapeutic hypotheses (e.g., antimicrobial or enzyme inhibition) .
准备方法
Role of Catalysts
Trichloroacetic acid in the Biginelli reaction protonates the carbonyl group of cyclohexanone, accelerating nucleophilic attack by urea. Similarly, EDC·HCl activates the carboxylic acid in bromoacetamide synthesis, enabling efficient amide coupling.
Solvent Effects
DMF polar aprotic solvent enhances alkylation and nucleophilic substitution rates by stabilizing ionic intermediates. Solvent-free conditions in the Biginelli reaction reduce energy consumption and waste.
Temperature and Time Optimization
- Thiolation : Higher temperatures (70°C) and extended times (48 hours) prevent thiouracil decomposition.
- Alkylation : Moderate heating (60°C) balances reaction rate and side-product formation.
Analytical Characterization
The target compound is characterized via spectroscopic and chromatographic methods:
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 10.20 (s, 1H, NH), 7.60–7.55 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 4.10 (s, 2H, SCH$$2$$), 3.75–3.70 (m, 2H, NCH$$2$$), 2.60–2.50 (m, 6H, N(CH$$2$$CH$$3$$)$$2$$).
- HRMS : m/z calcd. for C$${22}$$H$${29}$$FN$$4$$O$$2$$S [M+H]$$^+$$: 433.2021; found: 433.2018.
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Step | Method A | Method B |
|---|---|---|
| Quinazolinone Core | Thiouracil cyclization | Biginelli reaction |
| Catalyst | NaOH | CCl$$_3$$COOH |
| Yield | 78% | 85% |
| Solvent | DMF | Solvent-free |
Method A offers higher functionalization control, whereas Method B prioritizes eco-efficiency.
常见问题
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step protocols, starting with the preparation of the hexahydroquinazolinone core followed by functionalization. Key steps include:
- Core formation : Cyclization of substituted cyclohexenone derivatives with thiourea under acidic conditions (e.g., HCl in ethanol) to form the quinazolinone scaffold .
- Thioether linkage : Reaction of the quinazolin-4-thiol intermediate with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Diethylaminoethyl substitution : Alkylation of the quinazolinone nitrogen using 2-(diethylamino)ethyl chloride in the presence of a base like triethylamine . Critical parameters : Temperature control (60–80°C), solvent selection (polar aprotic solvents for SN2 reactions), and catalyst optimization (e.g., p-toluenesulfonic acid for cyclization) are essential for yield improvement .
Q. How should researchers characterize this compound to confirm structural integrity?
A combination of analytical techniques is required:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., diethylaminoethyl group at N1, thioacetamide linkage at C4) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₂₃H₃₀FN₅O₂S) and rule out byproducts .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .
Q. What safety protocols are critical during handling and storage?
- Hazard mitigation : The compound may exhibit acute oral toxicity (GHS Category 4) and skin/eye irritation. Use PPE: nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable substituents : Systematically modify the diethylaminoethyl group (e.g., dimethylamino, pyrrolidinyl) and fluorophenyl moiety (e.g., chloro, methoxy) to assess impacts on target binding .
- Bioassay panels : Test derivatives against kinase inhibition (e.g., EGFR, VEGFR2), antimicrobial activity (Gram-positive bacteria), and cytotoxicity (cancer cell lines) with IC₅₀ determination .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets or bacterial efflux pumps .
Q. How to resolve contradictions in reported biological activity data across studies?
- Source analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) that may affect results. For example, IC₅₀ values vary between MCF-7 (breast cancer) and A549 (lung cancer) due to differential expression of target proteins .
- Metabolic stability : Evaluate compound stability in liver microsomes (e.g., human vs. rodent) to explain discrepancies in in vivo efficacy .
Q. What methodologies are effective for studying its mechanism of action in anticancer applications?
- Apoptosis assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays to confirm programmed cell death .
- Transcriptomic profiling : RNA-seq or qPCR to identify downregulated pathways (e.g., PI3K/AKT/mTOR) post-treatment .
- In vivo models : Xenograft studies in immunocompromised mice (e.g., BALB/c nude) with tumor volume monitoring and histopathological analysis .
Methodological Challenges and Solutions
Q. How to address poor solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Develop liposomal or polymeric nanoparticles (e.g., PLGA) for improved bioavailability .
Q. What strategies can mitigate off-target effects in kinase inhibition studies?
- Selectivity screening : Utilize kinome-wide profiling (e.g., KinomeScan) to identify non-target kinases .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for selective degradation of overactive kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
